molecular formula C12H20Cl2N2 B14789885 1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride

1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride

Cat. No.: B14789885
M. Wt: 263.20 g/mol
InChI Key: WRIWZUYGZBWQCM-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound’s structure includes a pyrrolidine ring substituted with a 4-methylphenylmethyl group, making it a valuable scaffold for drug discovery and development .

Preparation Methods

The synthesis of 1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Properties

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.20 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C12H18N2.2ClH/c1-10-2-4-11(5-3-10)8-14-7-6-12(13)9-14;;/h2-5,12H,6-9,13H2,1H3;2*1H

InChI Key

WRIWZUYGZBWQCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl

Origin of Product

United States

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